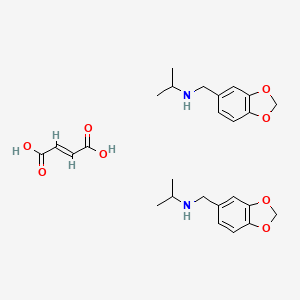

N-Isopropyl-piperonylamine fumarate

Description

N-Isopropyl-piperonylamine fumarate is a synthetic compound comprising a piperonylamine backbone (a benzodioxole-substituted amine) modified with an isopropyl group and paired with fumaric acid to form a fumarate salt. The fumarate moiety typically enhances solubility and stability, a feature shared with other therapeutic fumarates like dimethyl fumarate (DMF) .

Properties

CAS No. |

72156-41-3 |

|---|---|

Molecular Formula |

C26H34N2O8 |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/2C11H15NO2.C4H4O4/c2*1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;5-3(6)1-2-4(7)8/h2*3-5,8,12H,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

InChI Key |

ISKDFSQJJYLYCI-WXXKFALUSA-N |

Isomeric SMILES |

CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Piperonylamine with Acetone

Piperonylamine (1,3-benzodioxole-5-methanamine) undergoes reductive amination with acetone to yield the target secondary amine. This method leverages the nucleophilic nature of the primary amine and the carbonyl reactivity of acetone under controlled conditions:

Reaction Setup :

- Piperonylamine (1.0 equiv, 151.16 g/mol) is dissolved in anhydrous methanol (0.5 L/mol).

- Acetone (1.2 equiv) is added dropwise at 0–5°C under nitrogen.

- Sodium cyanoborohydride (1.5 equiv) is introduced as a reducing agent, with glacial acetic acid maintaining pH 5–6.

Mechanistic Pathway :

- The primary amine reacts with acetone to form an imine intermediate.

- Sodium cyanoborohydride selectively reduces the imine to the secondary amine, avoiding over-reduction or tertiary amine formation.

Workup and Purification :

Alkylation of Piperonylamine with Isopropyl Halides

Direct alkylation offers an alternative route, though it requires stringent stoichiometric control to prevent dialkylation:

Reaction Conditions :

- Piperonylamine (1.0 equiv), isopropyl bromide (1.1 equiv), and potassium carbonate (2.0 equiv) are refluxed in acetonitrile (0.3 L/mol) for 12–18 hours.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Challenges and Mitigation :

- Excess alkylating agent risks forming tertiary amines.

- Stepwise addition of isopropyl bromide and temperature modulation (60–70°C) improve selectivity.

Isolation :

Yield : 60–70% (purity 95–97%).

Formation of the Fumarate Salt

The hemifumarate salt is synthesized via acid-base reaction, exploiting the basicity of the secondary amine and the dibasic nature of fumaric acid:

Stoichiometric Optimization

A 2:1 molar ratio of N-isopropyl-piperonylamine to fumaric acid ensures complete salt formation:

$$

2 \, \text{C}{11}\text{H}{15}\text{NO}2 + \text{C}4\text{H}4\text{O}4 \rightarrow \text{C}{26}\text{H}{34}\text{N}2\text{O}8

$$

Crystallization Protocol

Dissolution :

- N-Isopropyl-piperonylamine (2.0 equiv) and fumaric acid (1.0 equiv) are dissolved in warm ethanol (95%, 10 mL/g) at 60°C.

Crystallization :

Yield : 85–90% (mp 160–162°C).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), flow 1.0 mL/min, retention time 8.2 min (purity ≥99%).

- Elemental Analysis : Calculated for C$${26}$$H$${34}$$N$$2$$O$$8$$: C 62.14%, H 6.82%, N 5.58%. Found: C 62.09%, H 6.79%, N 5.54%.

Comparative Evaluation of Synthetic Methods

| Parameter | Reductive Amination | Alkylation |

|---|---|---|

| Yield (%) | 75–85 | 60–70 |

| Purity (%) | 98–99 | 95–97 |

| Reaction Time (h) | 6–8 | 12–18 |

| Byproduct Formation | Minimal | Moderate (dialkylation) |

| Scalability | Excellent | Moderate |

Reductive amination outperforms alkylation in yield and selectivity, making it preferable for industrial applications.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-piperonylamine fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Isopropyl-piperonylamine fumarate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-piperonylamine fumarate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dimethyl Fumarate (DMF)

DMF, a well-studied fumarate ester, is FDA-approved for relapsing-remitting multiple sclerosis (MS). Unlike N-Isopropyl-piperonylamine fumarate, DMF lacks an amine backbone but shares the fumarate group, which activates the Nrf2 antioxidant pathway to confer neuroprotection . Key comparative metrics:

Propanamide Derivatives ()

The compound N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide (C₁₆H₂₄N₂O₂) shares structural similarities with this compound, such as a piperidinyl group and aromatic substituents. However, it lacks the benzodioxole (piperonyl) moiety and fumarate salt linkage. This difference likely alters bioavailability and target interactions.

Formoterol Fumarate Analogs ()

Formoterol fumarate, a β₂-adrenergic agonist, incorporates a fumarate salt paired with a complex amine structure. Unlike this compound, formoterol derivatives feature hydroxyl and methoxyphenyl groups, which are critical for bronchodilatory effects. This highlights how fumarate salts can be tailored for diverse therapeutic outcomes.

Pharmacokinetic and Toxicological Insights

- DMF: Rapidly hydrolyzed to monomethyl fumarate, with gastrointestinal side effects (e.g., flushing, nausea) reported in 30–40% of patients .

- This compound: Toxicity data are absent in the evidence, but structurally similar compounds () may carry risks related to amine metabolism or unknown organ toxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-Isopropyl-piperonylamine fumarate, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves adapting methods used for structurally analogous piperidine derivatives. For example, reacting a piperidone precursor (e.g., 4-piperidone) with isopropylamine and a phenoxyacetyl group under controlled conditions, followed by fumarate salt formation. Optimization can employ response surface methodology (RSM) to evaluate variables like temperature, catalyst loading (e.g., ionic liquids such as HSO3-pmimHSO4), and molar ratios. Statistical tools like Box-Behnken design enable efficient parameter tuning to maximize yield .

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon environments.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine, fumarate carbonyl).

Validation follows pharmacopeial standards (e.g., USP) for precision, accuracy, and system suitability testing, using reference materials and calibration curves .

Q. How should solubility and stability be assessed for this compound under varying storage conditions?

- Methodological Answer : Conduct equilibrium solubility studies in solvents (e.g., water, ethanol) using shake-flask or HPLC methods. Stability testing involves:

- Forced degradation : Expose the compound to heat, light, and humidity to identify degradation pathways.

- Long-term storage : Monitor physicochemical properties (e.g., HPLC purity, thermal analysis via DSC) at temperatures (e.g., -20°C, 4°C) over 6–12 months. Data from analogous fumarates suggest solubility in aqueous buffers (~50 mM) and stability at -20°C for ≥5 years .

Advanced Research Questions

Q. How can proteomic insights from natural fumarate-producing organisms inform metabolic engineering for this compound biosynthesis?

- Methodological Answer : Proteomic studies of Rhizopus delemar reveal that nitrogen limitation induces amino acid catabolism, increasing urea cycle flux and fumarate accumulation. Researchers can:

- Overexpress key enzymes (e.g., aconitase, AOX) in microbial hosts.

- Engineer nitrogen assimilation pathways to mimic urea cycle activation.

- Use 13C metabolic flux analysis to trace carbon flow and optimize precursor availability .

Q. What strategies effectively identify and quantify nitrosamine impurities in this compound synthesis?

- Methodological Answer : Implement risk assessment frameworks (e.g., EFPIA/IPEC guidelines) to evaluate amine sources and nitrosating agents (e.g., nitrites). Analytical workflows include:

- LC-HRMS/MS : Perform nontarget screening (e.g., 24,520 candidates) with spectral libraries.

- Isotope dilution assays : Quantify impurities like di(2-ethylhexyl) fumarate using deuterated standards.

- Collaborate with suppliers to audit raw materials for nitrite/chloramine content .

Q. How can experimental design frameworks optimize synthesis and evaluation of this compound?

- Methodological Answer :

- PICOT framework : Define Population (e.g., reaction intermediates), Intervention (e.g., catalyst type), Comparison (control reactions), Outcome (yield/purity), and Time (reaction duration).

- Multivariate analysis : Use fractional factorial designs to screen variables, followed by RSM for fine-tuning. For example, Box-Behnken designs efficiently model nonlinear relationships between temperature, catalyst loading, and molar ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.